硅化镍 (Ni2Si)

描述

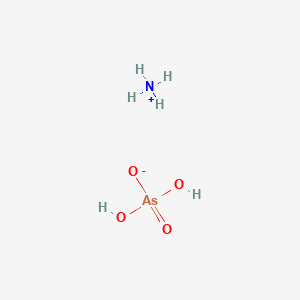

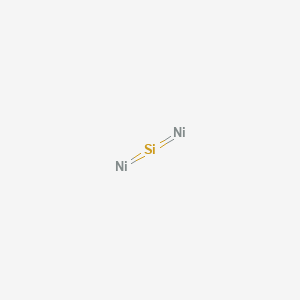

Nickel silicide (Ni2Si) is an intermetallic compound of nickel and silicon . It’s important in microelectronics as it forms at junctions of nickel and silicon . Additionally, thin layers of nickel silicides may have application in imparting surface resistance to nickel alloys .

Synthesis Analysis

Nickel silicide can be synthesized through various methods. One method involves the use of post-metallization annealing treatments in an inert atmosphere on the metal/semiconductor junction . The presence of Ni2Si and NiSi crystalline phases are observed at low temperature annealing, which are then converted to NiSi2 and NiSi when high temperatures are used . Another method involves reacting a nickel (ii) salt and sodium silicide Na4Si4 in the molten LiI–KI inorganic eutectic salt mixture .Molecular Structure Analysis

The crystal structures of Ni–Si compounds have been investigated at pressures of 0–350 GPa . Two high Ni-content Ni5Si and Ni6Si compounds with 12-coordination Si bonded with Ni were discovered, both showing strong chemical stability in the Earth’s core .Chemical Reactions Analysis

The physical properties of the Ni/Si interface are strongly influenced by the preparation conditions, principally the metal deposition method and the different post-metallization annealing (PMA) treatments performed . The role of Ni/Si interfaces was further demonstrated by electrical investigation of the fabricated structures .Physical And Chemical Properties Analysis

Nickel silicide has a molar mass of 145.473 g/mol, a density of 7.40 g/cm3, and a melting point of 1,255 °C . It has a crystal structure that is orthorhombic, with a space group of Pnma, No. 62 . Nickel silicides are generally chemically and thermally stable .科学研究应用

析氧反应的电催化: Kumar 等人 (2020) 探索了金属间硅化镍纳米晶体的相选择性合成,用于析氧反应 (OER) 中的电催化。他们将硅化镍纳米晶体确定为 OER 应用中铱基电催化剂的潜在低成本替代品 (Kumar et al., 2020).

在硅上的外延生长: Tu 等人 (1974) 研究了硅衬底上硅化镍的形成,注意到 Ni2Si 相开始在 200°C 时在 Si-Ni 界面形成,这在半导体技术中很重要 (Tu et al., 1974).

纳米粒子的磁性: Chen 等人 (2014) 使用 Rochow 逆反应合成了单相 Ni2Si 纳米粒子。他们重点介绍了它在铁磁流体、成像和磁分离中的潜在应用,因为它的特殊磁行为取决于温度 (Chen et al., 2014).

在太阳能电池、晶体管和 CMOS 器件中的应用: Hou 等人 (2021) 讨论了硅化镍的低电阻率和低形成温度等优点,使其广泛用于太阳能电池、晶体管和 CMOS 器件 (Hou et al., 2021).

单晶纳米线的形成: Chiu 等人 (2013) 报告了具有优异物理性能的单晶 δ-Ni2Si 纳米线的合成,表明其在场致发射器、磁存储和生物细胞分离中的潜在应用 (Chiu et al., 2013).

微系统器件制造: Bhaskaran 等人 (2007) 发现硅化镍非常适合微系统制造,具有良好的机械性能和耐批量微加工蚀刻剂的能力 (Bhaskaran et al., 2007).

亚微米 CMOS 器件: Chi 等人 (2001) 讨论了硅化镍作为深亚微米 CMOS 器件的接触材料,强调了它相对于其他硅化物的优势以及提高其稳定性的方法 (Chi et al., 2001).

作用机制

Target of Action

Nickel silicide (Ni2Si) primarily targets the metal/semiconductor junction in microelectronic devices . It is used in both Schottky and ohmic contacts on n-type Si substrates . The compound plays a crucial role in modern electronic devices technology due to its low resistivity and high thermal stability .

Mode of Action

Nickel silicide interacts with its targets through a process known as silicidation, which involves the reaction between nickel and silicon . The X-ray diffraction measurements have shown the presence of Ni2Si and NiSi crystalline phases at low-temperature annealing, which are then converted to NiSi2 and NiSi when high temperatures are used . This interaction results in significant improvements in the microstructure changes and the electrical parameters of the devices .

Biochemical Pathways

The formation of nickel silicide phases is influenced by the preparation conditions, principally the metal deposition method and the different post-metallization annealing treatments . The bounding dislocations of a nickel silicide phase represent one of the keys to understand the changes in electrical properties .

Pharmacokinetics

The compound’s properties such as low resistivity, high thermal stability, and low silicon consumption are critical for its function and stability .

Result of Action

The result of nickel silicide’s action is a significant reduction in the contact resistance, transfer length, and specific contact resistivity of the devices . In the case of Schottky diodes, an increase in the current with almost two orders of magnitude after a post-metallization annealing at a temperature of 900 °C has been observed .

Action Environment

The action of nickel silicide is influenced by environmental factors such as temperature and the presence of silicon. The formation of different nickel silicide phases (Ni2Si, NiSi, and NiSi2) depends on the annealing temperature . Moreover, the presence of silicon is essential for the silicidation process .

安全和危害

未来方向

Nickel silicide has potential as coatings for nickel-based superalloys and stainless steel, due to their corrosion, oxidation, and wear resistance . It has been investigated as a hydrogenation catalyst for unsaturated hydrocarbons . Recent research has found that nanostructured nickel silicide can be an efficient catalyst for green hydrogen production .

属性

InChI |

InChI=1S/2Ni.Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFLMLWJRZAWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](=[Ni])=[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.472 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12059-14-2 | |

| Record name | Nickel silicide (Ni2Si) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel silicide (Ni2Si) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinickel silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does nickel silicide form?

A1: Nickel silicide forms through a reaction between nickel and silicon at elevated temperatures. This reaction can produce different phases of nickel silicide, with nickel monosilicide (NiSi) and nickel disilicide (NiSi2) being the most relevant for technological applications. [, , ]

Q2: What factors influence the phase formation of nickel silicide?

A2: Several factors influence the resulting phase, including:

- Annealing temperature: Lower temperatures favor Ni2Si formation, while higher temperatures promote NiSi and eventually NiSi2 formation. [, , ]

- Annealing time: Longer annealing times allow for more complete reactions and phase transformations. []

- Nickel thickness: The initial nickel thickness determines the amount of silicon consumed and influences the final silicide thickness and phase. [, ]

- Presence of dopants: Dopants in the silicon substrate, such as nitrogen or hydrogen, can impact the silicide formation temperature and resulting microstructure. [, ]

Q3: What is the difference between NiSi and NiSi2?

A3: While both are nickel silicides, they differ in their properties:

- Resistivity: NiSi exhibits lower resistivity than NiSi2, making it desirable for low-resistance contacts. [, , ]

- Thermal stability: NiSi2 is generally more thermally stable than NiSi, which tends to agglomerate at higher temperatures. [, , ]

- Crystal structure: NiSi and NiSi2 possess different crystal structures, influencing their growth behavior and properties. [, ]

Q4: What is the role of a diffusion barrier in nickel silicide formation?

A4: A diffusion barrier, often a thin layer of titanium nitride (TiN), can be employed to prevent the uncontrolled reaction between nickel and silicon during silicide formation. This ensures a controlled silicide thickness and prevents the formation of high-resistivity phases. [, , ]

Q5: Why is nickel silicide important for semiconductor devices?

A5: Nickel silicide finds extensive use in semiconductor devices due to its advantageous properties:

- Low resistivity: This enables low-resistance contacts for source, drain, and gate electrodes, improving device performance. [, , ]

- Compatibility with silicon technology: Nickel silicide can be integrated into existing silicon fabrication processes. [, ]

- Scalability: Nickel silicide formation can be controlled at the nanoscale, making it suitable for advanced transistors. [, , ]

Q6: What are the challenges associated with using nickel silicide in nanoscale devices?

A6: Scaling down to the nanoscale introduces challenges:

- Agglomeration: NiSi is prone to agglomeration at high temperatures, leading to increased resistance and device failure. [, , , ]

- Silicon consumption: The reaction between nickel and silicon consumes silicon, which can be detrimental in thin-film devices. [, ]

- Stress generation: The formation of nickel silicide can induce stress in the silicon substrate, potentially impacting device reliability. []

Q7: How can the thermal stability of nickel silicide be improved?

A7: Several methods can enhance the thermal stability of nickel silicide:

- Alloying with other metals: Adding elements like cobalt, platinum, or palladium can improve the thermal stability of NiSi. [, , ]

- Capping layers: Using capping layers like titanium nitride can suppress agglomeration during high-temperature processing. [, ]

- Optimizing annealing conditions: Carefully controlling the annealing temperature and time can minimize agglomeration. [, ]

Q8: How is nickel silicide used in micromachining?

A8: Nickel silicide demonstrates excellent resistance to wet etching in potassium hydroxide (KOH). This property makes it suitable as a mask material for silicon bulk micromachining, enabling the fabrication of microstructures and compliant mechanisms. [, ]

Q9: Can nickel silicide be used in other applications beyond microelectronics?

A9: Yes, research explores nickel silicide for other applications:

- Solar cells: It can act as an interlayer in tandem solar cells, improving electrical connection and fill factor. [, ]

- Friction materials: Adding nickel silicide to copper-based friction materials enhances their properties, reducing friction coefficient and wear rate. []

- Field emission devices: Nickel silicide nanowire arrays show potential as field emitters due to their low turn-on field and high field enhancement factor. []

Q10: How is computational chemistry used to study nickel silicide?

A10: Computational methods, such as density functional theory (DFT), provide insights into:

- Electronic structure: Determining the electronic band structure and density of states of different nickel silicide phases. []

- Phase stability: Predicting the stability of various phases as a function of temperature and pressure. []

- Interface properties: Investigating the atomic and electronic structure at the interface between nickel silicide and silicon. [, ]

Q11: What characterization techniques are used to study nickel silicide formation?

A11: Various techniques are employed for characterization:

- X-ray diffraction (XRD): Identifies the crystalline phases present in the formed silicide. [, , , ]

- Transmission electron microscopy (TEM): Provides high-resolution imaging of the silicide microstructure, including grain size and interface morphology. [, , , ]

- Scanning electron microscopy (SEM): Offers surface morphology and cross-sectional analysis of the silicide layers. [, , , ]

- Auger electron spectroscopy (AES): Determines the elemental composition and depth profile of the formed silicide. [, , ]

- Electrical measurements: Sheet resistance measurements assess the electrical properties of the silicide films. [, , , ]

Q12: What are the current research directions in the field of nickel silicide?

A12: Ongoing research focuses on:

- Further improving thermal stability: Exploring new alloying elements and processing techniques to enhance the stability of NiSi for advanced nodes. [, , ]

- Understanding nanoscale effects: Investigating the influence of nanoscale dimensions on silicide formation and properties. [, , ]

- Exploring alternative applications: Expanding the use of nickel silicide beyond microelectronics, such as in energy and sensing applications. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。